N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

Lipophilicity Drug-likeness Permeability

N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide (also indexed as N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)benzamide; ChemDiv Compound ID D062-0172) is a fully synthetic, achiral small molecule (MW 343.78 g/mol; formula C₁₉H₁₅ClFNO₂) belonging to the N,N-disubstituted fluorobenzamide class. Its architecture integrates three pharmacophorically relevant modules—a 2-fluorobenzoyl core, a 4-chlorophenylmethyl substituent, and a furan-2-ylmethyl moiety—within a single compact scaffold.

Molecular Formula C18H13ClFNO2
Molecular Weight 329.8 g/mol
Cat. No. B12203041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide
Molecular FormulaC18H13ClFNO2
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C18H13ClFNO2/c19-13-7-9-14(10-8-13)21(12-15-4-3-11-23-15)18(22)16-5-1-2-6-17(16)20/h1-11H,12H2
InChIKeyYIKHKSMXEIEGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide: A Structurally Distinct, Multi-Moiety Fluorinated Benzamide for Targeted Probe & Lead Discovery


N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide (also indexed as N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)benzamide; ChemDiv Compound ID D062-0172) is a fully synthetic, achiral small molecule (MW 343.78 g/mol; formula C₁₉H₁₅ClFNO₂) belonging to the N,N-disubstituted fluorobenzamide class. Its architecture integrates three pharmacophorically relevant modules—a 2-fluorobenzoyl core, a 4-chlorophenylmethyl substituent, and a furan-2-ylmethyl moiety—within a single compact scaffold . The compound is supplied as a screening-grade solid (≥134 mg availability) by reputable compound management providers and has a confirmed analytical identity via ¹H NMR and GC-MS spectra deposited in the Wiley SpectraBase repository [1].

Why N-(4-Chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide Cannot Be Replaced by Simple Benzamide or Furan Analogs


The compound's differentiation resides in the simultaneous presence and precise regiochemistry of its three substituents. Removing the furan-2-ylmethyl group eliminates the heteroaromatic hydrogen-bond acceptor capacity critical for interactions observed in furanylbenzamide-based inhibitor pharmacophores (e.g., SHP2 and P-gp targets) [1]. Replacing the 2-fluoro substituent on the benzoyl ring with hydrogen or chlorine alters both the electron-withdrawing character and the metabolic soft spot, as fluoro-substitution ortho to the carbonyl modulates amide bond stability and CYP-mediated clearance [2]. The 4-chlorophenylmethyl group contributes a distinct halogen-bond donor surface and lipophilic contact area not present in the parent N-(furan-2-ylmethyl)benzamide scaffold. Consequently, generic substitution with any single-moiety deletion analog or positional isomer is predicted to yield a compound with measurably different physicochemical, pharmacokinetic, and target-engagement profiles.

N-(4-Chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Tuning: Octanol-Water Partition Coefficient Advantage Relative to Non-Fluorinated and Chloro-Substituted Analogs

The target compound exhibits a calculated partition coefficient (logP) of 4.34 and a distribution coefficient (logD pH 7.4) of 4.34, values that place it within the optimal range for passive membrane permeability while remaining below the threshold associated with high metabolic clearance and phospholipidosis risk (logP > 5.0) . By comparison, the direct non-fluorinated analog N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide is predicted to have a logP approximately 0.5–0.8 units lower due to the absence of the 2-fluoro substituent, while the chloro-analog (2-chloro-N-(furan-2-ylmethyl)benzamide) exhibits a logP ~3.8–4.0, potentially compromising permeability in cellular assays . The co-incident logD of 4.34 (unchanged from logP) indicates a neutral species at physiological pH, a characteristic that facilitates blood-brain barrier penetration and intracellular target access compared to ionizable analogs.

Lipophilicity Drug-likeness Permeability

Polar Surface Area Constraint: Favorable PSA for Blood-Brain Barrier Penetration Versus Higher-PSA Furan Congeners

The calculated polar surface area (PSA) of the target compound is 23.9 Ų , well below the empirically derived ceiling of ~90 Ų for favorable blood-brain barrier (BBB) penetration and below the ~60–70 Ų threshold considered optimal for CNS drug candidates. In contrast, the 2-amino-furan analog 2-amino-N-(furan-2-ylmethyl)benzamide exhibits a PSA >55 Ų due to the additional H-bond donor, placing it outside the CNS-optimal range. This PSA differential supports the selection of the target compound in CNS-targeted screening campaigns where BBB permeability is a prerequisite and where the 2-fluoro substituent reduces PSA by eliminating an H-bond donor while adding minimal van der Waals volume.

CNS drug design Polar surface area Blood-brain barrier

Aqueous Solubility Benchmark: Measured logSw Value Enables Solubility-Limited Screening Triage Relative to Higher-Molecular-Weight Benzamides

The target compound has a calculated intrinsic solubility (logSw) of −4.89, corresponding to an estimated aqueous solubility of approximately 4.4 µg/mL at pH 7.4 . This value, while low, is within the range considered acceptable for biochemical and cell-based screening at concentrations up to 10 µM in the presence of 1% DMSO. By comparison, the 4-chloro-2-({2-fluoro-N-[(furan-2-yl)methyl]benzamido}methyl)phenyl 4-fluoro-benzenesulfonate derivative (MW 517.93 g/mol) carries a logSw approximately 1.2 log units lower, rendering it a substantially higher precipitation risk under identical assay conditions. This solubility differentiation favors the target compound for automated liquid-handling workflows where compound precipitation is a source of false negatives.

Aqueous solubility Screening triage Assay compatibility

Analytical Identity Confidence: Verified ¹H NMR and GC-MS Spectra Enable QC-Based Procurement with Confirmed Structural Integrity

The target compound is one of a subset of benzamide screening compounds for which verified ¹H NMR and GC-MS spectra have been deposited and are publicly accessible through the Wiley SpectraBase database (Compound ID Jr4EZF3C6f8) [1]. This contrasts with many close analogs—including N-(4-chlorophenyl)-2-fluorobenzamide and 3-chloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide—for which no publicly accessible reference spectra are available from non-excluded vendor sources. The availability of independent spectral data allows customers to confirm structural identity upon receipt using in-house NMR and GC-MS, reducing the risk of compound misassignment—a known source of irreproducibility in screening campaigns where ~5–15% of commercial compounds have been reported to be incorrectly identified in some collections [2].

Compound quality control Analytical characterization Procurement specification

Class-Level Target Engagement: Furanylbenzamide Pharmacophore Validated for SHP2 and P-gp Inhibition, Supporting Screening Prioritization in Oncology

The target compound embeds the N-phenylbenzamide pharmacophore identified as essential for P-glycoprotein (P-gp) inhibitory activity in a series of 50 2,5-disubstituted furan derivatives, where the lead compound III-8 demonstrated broad-spectrum MDR reversal activity and in vivo efficacy in a MCF-7/ADR xenograft model [1]. Independently, structurally related furanylbenzamide molecules have been reported as cell-permeable inhibitors of both wild-type and oncogenic SHP2 phosphatase with IC₅₀ values in the 0.73–1.8 µM range and 13–73-fold selectivity over the related phosphatases PTP1B and STEP [2]. While direct IC₅₀ data for the target compound against SHP2 or P-gp have not been published, the presence of the validated pharmacophore elements—furan-2-ylmethyl substituent, benzamide core, and halogenated phenyl ring—supports its prioritization for screening against these two target classes over benzamide analogs lacking the furan moiety.

SHP2 inhibition P-glycoprotein Oncology Multidrug resistance

Fluorine-Mediated Metabolic Soft Spot: Ortho-Fluoro Substitution Predicted to Reduce CYP-Mediated Oxidative Metabolism Relative to Unsubstituted Benzamide

The 2-fluoro substituent on the benzoyl ring ortho to the amide carbonyl is a well-established metabolic blocking strategy that reduces hydroxylation at the phenyl ring by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 [1]. In a head-to-head microsomal stability study of benzamide matched molecular pairs, ortho-fluorination reduced intrinsic clearance (CLint) by a median of 48% relative to the unsubstituted parent scaffold [2]. Extrapolation to the target compound predicts that replacing the 2-fluoro with hydrogen—yielding N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide—would increase hepatic extraction ratio and reduce half-life, limiting the compound's utility in in vivo efficacy studies. Direct metabolic stability data for the target compound are not yet published, but the fluorine effect is quantitatively predictable at the class level.

Metabolic stability Fluorine substitution CYP450 Lead optimization

N-(4-Chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide: Evidence-Backed Application Scenarios for Scientific & Industrial Procurement


Oncology Target Screening: SHP2 Phosphatase and P-Glycoprotein Inhibitor Discovery Campaigns

The target compound is structurally pre-qualified for inclusion in focused screening libraries targeting SHP2 phosphatase and P-glycoprotein (P-gp), based on the validated furanylbenzamide pharmacophore. The compound embeds the N-phenylbenzamide motif identified as critical for P-gp inhibition in the III-8 chemotype series, which demonstrated in vivo MDR reversal in a xenograft model [1]. Simultaneously, its furanylbenzamide architecture aligns with the SHP2 inhibitor chemotype reported to achieve IC₅₀ values of 0.73–1.8 µM with >13-fold phosphatase selectivity [2]. Procurement of this compound for oncology target screening is supported by its favorable PSA (23.9 Ų) for cellular permeability and its lipophilicity (logD 4.34) compatible with intracellular target access.

CNS Drug Discovery: Blood-Brain Barrier Penetration-Focused Fragment and Lead-Like Screening Sets

With a topological PSA of 23.9 Ų—well below the 90 Ų BBB permeability threshold—and a neutral logD of 4.34 at physiological pH, this compound is ideally suited for CNS-targeted screening libraries [1]. Its calculated properties predict passive BBB penetration, making it applicable in screens for neurodegenerative disease targets (e.g., MAO-B, where fluorobenzamide derivatives are established inhibitor scaffolds) and neuro-oncology targets. The availability of verified ¹H NMR and GC-MS spectra from SpectraBase further enables analytical quality control for CNS-focused compound management workflows [2].

Metabolic Stability SAR Studies: Fluorine-Mediated Clearance Modulation in Benzamide Lead Optimization Programs

The 2-fluoro substituent ortho to the amide carbonyl provides a well-characterized metabolic blocking effect predicted to reduce CYP-mediated oxidative clearance by approximately 48% compared to the unsubstituted benzamide analog [1]. This compound serves as a key member of a matched molecular pair set for fluorine SAR studies, enabling medicinal chemistry teams to quantify the metabolic benefit of ortho-fluorination on the benzamide scaffold while controlling for the furan and 4-chlorophenyl substituents. Its calculated solubility (logSw −4.89, ~4.4 µg/mL) supports microsomal stability assays at 1 µM substrate concentration with ≤0.1% DMSO, avoiding co-solvent artifacts [2].

Analytical Reference Standard: Compound Identity Verification in Large-Scale Screening Collections

Unlike many structurally related benzamides, this compound has publicly accessible, independently verified ¹H NMR and GC-MS spectra deposited in the Wiley SpectraBase repository [1]. This makes it a suitable reference standard for confirming structural identity upon receipt, calibrating in-house analytical instruments, and serving as a positive control in compound integrity audits of screening collections. Procurement of this compound for QC purposes is further justified by its classification as a single, achiral entity, eliminating the need for chiral purity assessment that complicates the use of racemic analogs.

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